Thiourea, N,N'-diheptyl-
CAS No.: 54244-10-9
Cat. No.: VC14364302
Molecular Formula: C15H32N2S
Molecular Weight: 272.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54244-10-9 |
|---|---|
| Molecular Formula | C15H32N2S |
| Molecular Weight | 272.5 g/mol |
| IUPAC Name | 1,3-diheptylthiourea |
| Standard InChI | InChI=1S/C15H32N2S/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | ZVFTWKBRNQSRLB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCNC(=S)NCCCCCCC |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Thiourea, N,N'-diheptyl- belongs to the class of N,N'-disubstituted thioureas, where both hydrogen atoms on the thiourea nitrogen atoms are replaced by heptyl groups. The thiourea moiety consists of a sulfur atom doubly bonded to a carbon atom, flanked by two amine groups (). The heptyl chains () introduce significant hydrophobicity, influencing solubility and intermolecular interactions .
The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for its structure . Symmetrical substitution at both nitrogen atoms distinguishes it from asymmetrical thioureas, which often exhibit divergent reactivity and binding properties .
Tautomerism and Conformational Dynamics
Like other thiourea derivatives, N,N'-diheptylthiourea may exist in thione () and thiol () tautomeric forms. Computational studies on analogous compounds suggest the thione form is thermodynamically favored, with Gibbs free energy differences exceeding 50 kJ·mol . Intramolecular hydrogen bonding between the thiourea sulfur and adjacent NH groups further stabilizes the thione configuration, a feature critical to its metal-binding capabilities .
Synthesis and Synthetic Methodologies
General Synthesis Pathways
The synthesis of N,N'-diheptylthiourea typically follows a two-step nucleophilic substitution strategy:
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Formation of Isothiocyanate Intermediate: Reaction of heptylamine with thiophosgene () or ammonium thiocyanate () generates heptyl isothiocyanate () .
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Nucleophilic Addition: The isothiocyanate reacts with a second equivalent of heptylamine, yielding the disubstituted thiourea via amine addition to the electrophilic carbon .
This method parallels the synthesis of N-acyl thiourea derivatives, where acyl chlorides replace alkyl amines . The reaction’s efficiency depends on solvent polarity, with anhydrous acetone or tetrahydrofuran commonly employed to minimize side reactions .
Purification and Characterization
Crude N,N'-diheptylthiourea is purified via recrystallization from ethanol or column chromatography. Structural confirmation relies on spectroscopic techniques:
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FT-IR: Strong absorption bands near 1250 cm (C=S stretch) and 3300 cm (N-H stretch) .
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NMR: NMR signals for heptyl chain protons ( 0.8–1.5 ppm) and thiourea NH protons ( 8.5–9.5 ppm) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at 273.23588 ([M+H]) .
Physicochemical Properties
Lipophilicity and Solubility
The heptyl substituents confer pronounced lipophilicity, as evidenced by a predicted logP value of 4.97 . This property enhances solubility in nonpolar solvents (e.g., chloroform, hexane) while limiting aqueous solubility. Such behavior aligns with trends observed in N,N'-dihexylthiourea (), where increasing alkyl chain length correlates with decreased polarity .
Collision Cross-Section and Mass Spectrometric Behavior
Ion mobility spectrometry (IMS) predicts collision cross-sections (CCS) for various adducts (Table 1) :
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H] | 273.23588 | 171.3 |
| [M+Na] | 295.21782 | 177.4 |
| [M-H] | 271.22132 | 171.7 |
These values aid in compound identification during high-throughput screening, particularly in environmental or biological matrices .
Biological and Chemical Interactions
Metal Ion Chelation
Thiourea derivatives exhibit strong affinities for heavy metal ions (, , ) via sulfur and nitrogen coordination . For N,N'-diheptylthiourea, the sulfur atom’s nucleophilicity facilitates monodentate () or bidentate () binding modes (Figure 1) . Molecular dynamics simulations reveal that Coulombic interactions dominate in complexes, while van der Waals forces stabilize adducts .
Applications in Materials and Environmental Science
Heavy Metal Remediation
The compound’s ability to sequester toxic metal ions positions it as a candidate for wastewater treatment. Comparative studies show that N,N'-disubstituted thioureas outperform canonical thiourea in removal efficiency ( vs. ) due to enhanced lipophilicity and binding site accessibility .
Catalysis and Polymer Chemistry
In polymer synthesis, thioureas act as accelerators for epoxy curing. The heptyl chains in N,N'-diheptylthiourea may improve compatibility with hydrophobic resins, reducing phase separation in composite materials . Additionally, its oxidation to dimethylurea derivatives under acidic conditions () suggests utility in redox-mediated catalysis .
Comparative Analysis with Analogous Thioureas
Chain Length Effects
Increasing alkyl chain length from hexyl to heptyl enhances lipophilicity (logP 4.97 vs. 4.72) and CCS values (171.3 Ų vs. 168.9 Ų) . These modifications improve membrane permeability in biological systems but may reduce aqueous reactivity.
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